molecular formula C17H21ClN2 B8675766 1-Benzhydrylpiperazinium chloride CAS No. 56609-03-1

1-Benzhydrylpiperazinium chloride

Cat. No.: B8675766
CAS No.: 56609-03-1
M. Wt: 288.8 g/mol
InChI Key: DLCXUFKAJDKSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydrylpiperazinium chloride is a chemical compound with the molecular formula C17H21ClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydrylpiperazinium chloride can be synthesized through the reaction of benzhydryl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like N,N-dimethylformamide (DMF) under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of 1-benzhydrylpiperazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydrylpiperazinium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reaction with acyl chlorides to form acyl derivatives.

    Oxidation: Reaction with oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction of the compound to form secondary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Acyl chlorides, triethylamine, dichloromethane.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Acyl Derivatives: Formed from nucleophilic substitution reactions.

    N-Oxides: Formed from oxidation reactions.

    Secondary Amines: Formed from reduction reactions.

Scientific Research Applications

1-Benzhydrylpiperazinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including antihistaminic and anthelmintic activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-benzhydrylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to act as an antagonist at certain histamine receptors, thereby exerting antihistaminic effects. Additionally, it may interact with other molecular pathways, contributing to its diverse pharmacological activities.

Comparison with Similar Compounds

1-Benzhydrylpiperazinium chloride can be compared with other piperazine derivatives, such as:

    Benzylpiperazine: Known for its stimulant properties and use as a recreational drug.

    Cyclizine: An antihistamine used to treat nausea and motion sickness.

    Meclizine: Another antihistamine with similar uses to cyclizine.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to act as an intermediate in the synthesis of various compounds further highlights its versatility in scientific research and industrial applications.

Properties

CAS No.

56609-03-1

Molecular Formula

C17H21ClN2

Molecular Weight

288.8 g/mol

IUPAC Name

1-benzhydrylpiperazin-1-ium;chloride

InChI

InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H

InChI Key

DLCXUFKAJDKSDD-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+](CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Related CAS

841-77-0 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.